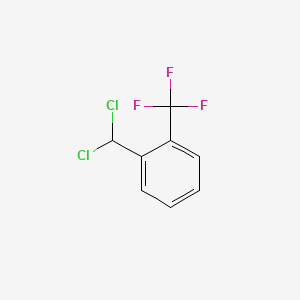

2-(Trifluoromethyl)benzal Chloride

Description

The exact mass of the compound 1-(Dichloromethyl)-2-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJFXGFHPXLJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990950 | |

| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-72-2 | |

| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)benzoyl chloride chemical properties

An In-depth Technical Guide to 2-(Trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

2-(Trifluoromethyl)benzoyl chloride (CAS No. 312-94-7) is a pivotal acylating agent and a cornerstone building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique chemical profile, dominated by the potent electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position, confers enhanced reactivity and provides a gateway to novel molecular architectures.[2][3] This guide offers an in-depth exploration of its physicochemical properties, spectroscopic signature, synthesis protocols, and characteristic reactivity. Furthermore, it provides field-proven insights into its application in drug development, emphasizing the strategic role of the trifluoromethyl moiety in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[4] Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

The Strategic Importance of the Trifluoromethyl Group

Before delving into the specifics of the title compound, it is crucial to understand the significance of the trifluoromethyl (-CF₃) group, which is central to its utility. In medicinal chemistry, the incorporation of a -CF₃ group is a well-established strategy for optimizing drug candidates.[5] Its unique properties include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4][5] This often leads to an increased in-vivo half-life for drug molecules.[5]

-

Modulation of Lipophilicity: The -CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can improve a molecule's ability to permeate cell membranes and enhance its binding affinity to biological targets.[4][5]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune steric and electronic properties.[5][6]

-

Increased Binding Affinity: The steric bulk and unique electronic nature of the -CF₃ group can lead to more favorable van der Waals and dipole-dipole interactions within the binding pockets of target proteins.[4]

2-(Trifluoromethyl)benzoyl chloride serves as a primary and highly effective reagent for introducing this critical pharmacophore into a diverse range of molecules.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its application.

Core Physicochemical Properties

The key physical and chemical properties of 2-(Trifluoromethyl)benzoyl chloride are summarized below for quick reference.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | [2] |

| Molecular Weight | 208.56 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [8] |

| CAS Number | 312-94-7 | [7] |

| Density | 1.416 g/mL at 25 °C | [7][8] |

| Boiling Point | 84-85 °C at 16 mmHg | [7][8] |

| Refractive Index (n²⁰/D) | 1.479 | [7][8] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [7] |

| Solubility | Decomposes in water | [9] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 2-(Trifluoromethyl)benzoyl chloride.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹. Additional peaks corresponding to C-F and C-Cl stretching, as well as aromatic C-H and C=C vibrations, are also present.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the four protons on the benzene ring.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group, providing a clear diagnostic signal.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon attached to the -CF₃ group, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl (M-35/37) and COCl (M-63/65), as well as peaks related to the trifluoromethylphenyl cation.[12]

Synthesis and Manufacturing

2-(Trifluoromethyl)benzoyl chloride is most reliably synthesized in the laboratory via the chlorination of its corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid. Two common and effective chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][13]

Synthesis via Oxalyl Chloride (Recommended for Lab Scale)

This method is often preferred for smaller-scale preparations due to its milder conditions and the formation of gaseous byproducts (CO₂, CO, HCl), which simplifies purification.[13][14]

-

Preparation: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber system (to neutralize evolved HCl gas).

-

Reagents: Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of acid).[14]

-

Causality Insight: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than the acid chloride itself, thus accelerating the reaction.

-

-

Reaction: Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.[13] Vigorous gas evolution will be observed.

-

Monitoring: Stir the reaction mixture for 1-2 hours at room temperature.[14] The reaction is typically complete when gas evolution ceases. Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the consumption of the starting acid.

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-(trifluoromethyl)benzoyl chloride is often of sufficient purity (>95%) to be used directly in subsequent steps.[14]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. 2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 [sigmaaldrich.com]

- 8. m.chemicalbook.com [m.chemicalbook.com]

- 9. 2251-65-2 | CAS DataBase [m.chemicalbook.com]

- 10. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR Spectrum [chemicalbook.com]

- 12. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzoyl Chloride: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzoyl chloride (CAS No. 312-94-7), a pivotal acylating agent in modern organic synthesis. We will delve into its fundamental physicochemical properties, outline validated synthesis protocols, and explore its reactivity profile, which is uniquely influenced by the electronic and steric effects of the ortho-trifluoromethyl group. The primary focus is on its critical role as a building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors for oncology, and its applications in the agrochemical industry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced chemical research.

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)benzoyl Moiety

2-(Trifluoromethyl)benzoyl chloride is a specialized chemical intermediate valued for its ability to introduce the 2-(trifluoromethyl)benzoyl group into complex molecular architectures.[1][2] Its significance in research and development, especially within medicinal chemistry, is largely attributed to the unique properties of the trifluoromethyl (CF₃) group.[1] The high electronegativity and lipophilicity of the CF₃ group can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

The strategic placement of the CF₃ group at the ortho-position to the carbonyl chloride creates a reagent with a distinct reactivity profile. This profile is a delicate balance between the powerful inductive electron-withdrawing effect of the CF₃ group, which activates the carbonyl carbon towards nucleophilic attack, and the steric hindrance it imposes, which can modulate the reaction rate.[4] Consequently, 2-(trifluoromethyl)benzoyl chloride serves as an indispensable building block for a wide array of therapeutic agents and advanced materials.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of effective chemical synthesis. The key properties of 2-(Trifluoromethyl)benzoyl chloride are summarized below.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)benzoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClF₃O | [1][5][6] |

| Molecular Weight | 208.56 g/mol | [1] |

| CAS Number | 312-94-7 | [5][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 84-85 °C at 16 mmHg | [7] |

| Density | 1.416 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.479 | [6] |

| Melting Point | -22 °C | [6][7] |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Water Solubility | Decomposes | [6] |

Spectroscopic Profile

The structural features of 2-(Trifluoromethyl)benzoyl chloride give rise to a distinct spectroscopic signature.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch, typically found around 1780-1800 cm⁻¹. Additional strong bands corresponding to C-F stretches of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: Key signals include the carbonyl carbon (~165 ppm), the carbons of the aromatic ring, and the quartet signal for the CF₃ carbon (due to C-F coupling).

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[5]

Caption: Chemical Structure of 2-(Trifluoromethyl)benzoyl chloride.

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

The most direct and common laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid.[2] This conversion is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the desired purity of the final product and the ease of work-up.

Causality Behind Reagent Choice:

-

Thionyl Chloride: A cost-effective and powerful chlorinating agent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by allowing for their easy removal.[2] However, reactions often require heating, which can lead to side reactions for sensitive substrates.

-

Oxalyl Chloride: Offers a milder alternative that can be run at or below room temperature.[2][9] The reaction is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The byproducts are all gaseous (CO₂, CO, HCl), leading to a very clean reaction and straightforward isolation of the product.[2] The DMF catalyst works by forming a Vilsmeier intermediate in situ, which is a more potent acylating agent.

Critical Parameter: Anhydrous Conditions For both methods, maintaining strictly anhydrous (water-free) conditions is paramount.[2] 2-(Trifluoromethyl)benzoyl chloride is highly reactive towards water and will readily hydrolyze back to the starting carboxylic acid, drastically reducing the yield and purity of the desired product. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)benzoyl chloride.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol describes a general and highly effective method for preparing the title compound.

-

Preparation: In a fume hood, set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler and a scrub system (to neutralize evolved HCl gas).

-

Reagents: Dissolve 2-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[9]

-

Reaction: Slowly add oxalyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution at room temperature.[2] Vigorous gas evolution (CO₂ and CO) will be observed.

-

Monitoring: Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete. The reaction is typically considered complete when gas evolution ceases.

-

Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-(trifluoromethyl)benzoyl chloride is often of sufficient purity for subsequent steps, or it can be further purified by vacuum distillation.[7][9]

Chemical Reactivity and Applications

The primary utility of 2-(trifluoromethyl)benzoyl chloride is as a potent acylating agent in nucleophilic acyl substitution reactions. It is widely used to form stable amide and ester bonds.[3]

Reactivity with Nucleophiles

The compound readily reacts with a variety of nucleophiles:

-

Nitrogen Nucleophiles (Amines): Reaction with primary or secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) yields the corresponding N-substituted-2-(trifluoromethyl)benzamides. This is one of its most important applications in pharmaceutical synthesis.[3]

-

Oxygen Nucleophiles (Alcohols): Reaction with alcohols, typically in the presence of a base, produces 2-(trifluoromethyl)benzoate esters.

-

Sulfur Nucleophiles (Thiols): Reaction with thiols yields thioesters.

Caption: General workflow for the N-acylation of an amine.

Application in Drug Development: Kinase Inhibitor Scaffolds

A prominent application of 2-(trifluoromethyl)benzoyl chloride is in the synthesis of benzamide-containing scaffolds, which are central to many targeted cancer therapies.[3] These therapies often target specific kinases, enzymes that are dysregulated in many cancers.[3] The 2-(trifluoromethyl)benzoyl group can be a critical component of the pharmacophore that binds to the kinase active site.[3] For instance, while multi-kinase inhibitors like Sorafenib and Regorafenib are synthesized via different routes, they feature a trifluoromethylphenyl moiety connected by a core linkage that can be conceptually formed using reagents like 2-(trifluoromethyl)benzoyl chloride.[3]

General Protocol: Synthesis of an N-Aryl-2-(trifluoromethyl)benzamide

-

Preparation: To a stirred solution of a substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in dichloromethane dropwise.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Safety, Handling, and Storage

2-(Trifluoromethyl)benzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10][11] It is a lachrymator (causes tearing) and may cause respiratory irritation.[6][10] It is classified as a combustible liquid.[10] A significant hazard is its reactivity with water, which liberates toxic hydrogen chloride gas.[11][12]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[10][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, chemical safety goggles, and a face shield.[11][12]

-

Ensure emergency eye wash fountains and safety showers are immediately accessible.[10]

-

Keep away from water, moisture, strong bases, and alcohols.[11][13]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11][12]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6][10][12] Keep away from ignition sources and incompatible materials.[13]

Conclusion

2-(Trifluoromethyl)benzoyl chloride is more than a simple acylating agent; it is a strategic tool for molecular design in the pharmaceutical and agrochemical industries. Its unique combination of electronic activation and steric influence allows for the synthesis of complex molecules with enhanced biological properties. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in creating next-generation chemical entities.

References

- Application of 2-(Trifluoromethyl)

- 2-(Trifluoromethyl)benzoyl chloride | 312-94-7. Benchchem.

- Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)

- 2-(Trifluoromethyl)benzoyl chloride. NIST WebBook.

- Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride. (2016).

- 2-(Trifluoromethyl)benzoyl chloride. LookChem.

- 2-(Trifluoromethyl)benzoyl chloride Chemical Properties, Uses, Production. (2025). ChemicalBook.

- 2-(Trifluoromethyl)benzoyl chloride 99%. Sigma-Aldrich.

- Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride. (2025). Acros Organics.

- 2-(Trifluoromethyl)benzoyl chloride CAS#: 312-94-7. ChemicalBook.

- 2-(Trifluoromethyl)benzoyl chloride. PubChem.

- Safety Data Sheet: 2-(Trifluoromethyl)benzyl chloride. (2024). Fisher Scientific.

- 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR1. ChemicalBook.

- Preparation of trifluoromethyl-benzoyl halides.

- Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride. (2010). Thermo Fisher Scientific.

- A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. (2025). Benchchem.

Sources

- 1. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 6. 2-(Trifluoromethyl)benzoyl chloride|lookchem [lookchem.com]

- 7. 2-(Trifluoromethyl)benzoyl chloride CAS#: 312-94-7 [m.chemicalbook.com]

- 8. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR Spectrum [chemicalbook.com]

- 9. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

2-(Trifluoromethyl)benzoyl chloride synthesis from 2-(trifluoromethyl)benzoic acid

<An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzoyl chloride from 2-(Trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzoyl chloride is a cornerstone intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its preparation from 2-(trifluoromethyl)benzoic acid is a critical transformation, most commonly achieved via chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This guide provides a detailed examination of these primary synthetic routes. It delves into the underlying reaction mechanisms, offers step-by-step experimental protocols, and presents a comparative analysis to inform reagent selection based on laboratory or industrial scale requirements. Emphasis is placed on the causal factors influencing reaction outcomes, safety protocols, and purification strategies to ensure the synthesis of high-purity 2-(trifluoromethyl)benzoyl chloride.

Introduction: The Significance of a Key Building Block

The incorporation of a trifluoromethyl group into bioactive molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)benzoyl chloride serves as a highly versatile reagent for introducing the 2-(trifluoromethyl)benzoyl moiety into target structures.[2] Its derivatives are central to the structure of commercial products like the broad-spectrum fungicide fluopyram.[2]

The reliable and efficient synthesis of this acyl chloride from its parent carboxylic acid is therefore a frequent and crucial operation. The choice of chlorinating agent is the most significant variable in this process, with thionyl chloride and oxalyl chloride being the most prevalent options, each offering a distinct profile of reactivity, cost, and operational complexity.[1]

Core Synthetic Strategies: A Comparative Analysis

The conversion of a carboxylic acid to an acyl chloride is fundamentally an activation of the carboxyl group, transforming the hydroxyl moiety into a superior leaving group.[3] Both thionyl chloride and oxalyl chloride achieve this efficiently, but through distinct mechanistic pathways and under different operational conditions.

The Thionyl Chloride (SOCl₂) Route: The Workhorse Reagent

Thionyl chloride is a cost-effective and powerful chlorinating agent, making it a common choice, particularly for large-scale industrial production.[1] The reaction is typically conducted at elevated temperatures and results in gaseous byproducts that help drive the reaction to completion.[4]

Mechanism of Action:

The reaction, often catalyzed by N,N-dimethylformamide (DMF), proceeds through the formation of a highly electrophilic Vilsmeier reagent from SOCl₂ and DMF.[4][5] This reagent activates the carboxylic acid, leading to the formation of a chlorosulfite intermediate. A subsequent nucleophilic attack by a chloride ion results in the formation of the desired acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][6]

Caption: Catalytic cycle for acyl chloride synthesis using SOCl₂ and DMF.

Experimental Protocol (Laboratory Scale): [2]

-

Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is meticulously oven-dried to maintain anhydrous conditions.[2] The condenser outlet should be connected to a gas scrubber containing an aqueous base (e.g., NaOH solution) to neutralize the HCl and SO₂ byproducts.

-

Reagents: Charge the flask with 2-(trifluoromethyl)benzoic acid (1.0 eq). Add an excess of thionyl chloride (2.0-5.0 eq), which can also serve as the solvent.[1] For catalyzed reactions, add a catalytic amount of DMF (e.g., 0.1 eq).[4] Alternatively, an inert solvent like toluene may be used.[2]

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-6 hours.[1][2] The reaction is complete when the evolution of gas ceases.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76°C).

-

Purification: The crude 2-(trifluoromethyl)benzoyl chloride is then purified by vacuum distillation to yield the final product.[1][2]

The Oxalyl Chloride ((COCl)₂) Route: The Mild and Efficient Alternative

Oxalyl chloride is favored for laboratory-scale syntheses where high purity and mild reaction conditions are paramount.[1] It often provides a quantitative yield of the acyl chloride, which can frequently be used in subsequent steps without purification.[1]

Mechanism of Action:

Similar to the thionyl chloride route, DMF is a required catalyst, reacting with oxalyl chloride to form the same Vilsmeier reagent.[1][5] The carboxylic acid is activated by this reagent, and subsequent collapse of the intermediate yields the acyl chloride, regenerated DMF, and gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl.[1]

Caption: Catalytic cycle for acyl chloride synthesis using (COCl)₂ and DMF.

Experimental Protocol (Laboratory Scale): [1]

-

Preparation: In a fume hood, set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.[2]

-

Reagents: Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).[2]

-

Reaction: Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the stirred solution at room temperature.[2] Following this, add a catalytic amount of DMF (e.g., a few drops) dropwise.[1] Vigorous gas evolution will be observed. Stir the reaction mixture for approximately 1-2 hours at room temperature after the addition is complete, or until gas evolution ceases.[1][2]

-

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure (rotary evaporation) to yield the 2-(trifluoromethyl)benzoyl chloride, often in quantitative yield and high purity.[1][7]

Comparative Summary and Process Considerations

The selection between these two primary reagents is a trade-off between reaction conditions, cost, scale, and desired purity.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Yield | 85-95% | Quantitative (~100%)[1] |

| Crude Purity | Requires purification | High, often used directly[1] |

| Reaction Temp. | Reflux (e.g., ~80°C)[1][2] | Room Temperature[1] |

| Reaction Time | Several hours[1][2] | ~1-2 hours[1][2] |

| Byproducts | SO₂ (gas), HCl (gas)[1] | CO (gas), CO₂ (gas), HCl (gas)[1] |

| Catalyst | Optional, but DMF accelerates | Catalytic DMF required[1] |

| Work-up | Distillation of excess reagent and product[1] | Removal of volatiles under vacuum[1] |

| Cost | Generally more economical[1] | Higher cost[1] |

| Best Suited For | Large-scale, industrial production[1] | Laboratory-scale, high-purity needs[1] |

General Experimental Workflow:

Caption: General workflow for the synthesis of 2-(trifluoromethyl)benzoyl chloride.

Safety, Handling, and Purification

Critical Safety Considerations:

-

Corrosivity and Reactivity: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water, releasing toxic gases (HCl, SO₂).[8][9][10] All manipulations must be conducted in a well-ventilated chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or rubber), and a lab coat, is mandatory.[9][11][12]

-

Anhydrous Conditions: Strict exclusion of moisture is essential to prevent violent reactions with the chlorinating agents and hydrolysis of the acyl chloride product back to the carboxylic acid.[4] All glassware must be thoroughly dried.[2]

-

Waste Disposal: All waste, including residual materials and contaminated disposables, must be treated as hazardous waste and disposed of according to institutional guidelines.[11]

Product Purification and Analysis: While the oxalyl chloride method often yields a product pure enough for direct use, the thionyl chloride route typically requires purification by vacuum distillation.[1] The purity of the final product, 2-(trifluoromethyl)benzoyl chloride, can be assessed by Gas Chromatography (GC). However, due to its reactivity, direct analysis can be challenging. A more reliable method involves chemical derivatization—for example, by reacting the acyl chloride with an amine to form a stable amide—prior to GC analysis.[13]

Conclusion

The synthesis of 2-(trifluoromethyl)benzoyl chloride from 2-(trifluoromethyl)benzoic acid is a robust and well-established transformation vital to the chemical and pharmaceutical industries. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent should be guided by the specific requirements of the synthesis. For large-scale production where cost is a primary driver, thionyl chloride is the reagent of choice, despite requiring more stringent reaction conditions and a dedicated purification step.[1] Conversely, for laboratory-scale applications that demand high purity, mild conditions, and rapid execution, oxalyl chloride with catalytic DMF offers a superior, albeit more expensive, solution.[1] A thorough understanding of the reaction mechanisms, adherence to strict safety protocols, and appropriate analytical validation are paramount to achieving a successful and reproducible synthesis.

References

- A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl. (2025). Benchchem.

- Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)

- Carboxylic Acid + SOCl2. (n.d.). ReactionWeb.io.

- Acid to Acid Chloride - Common Conditions. (n.d.). organic-chemistry.org.

- Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori. (2025). Benchchem.

- Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.

- Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- DMF‐catalysed chlorination of carboxylic acids. (n.d.).

- How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. (2014).

- SOP 0079 - Thionyl Chloride. (2013). University of California, Santa Cruz.

- SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.

- SAFETY DATA SHEET: Thionyl chloride. (2009). Fisher Scientific.

- Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. (2025). Benchchem.

- Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- Cotter, R. J. (1985). Preparation of trifluoromethyl-benzoyl halides. U.S.

- HAZARD SUMMARY: THIONYL CHLORIDE. (n.d.). New Jersey Department of Health.

- SAFETY DATA SHEET: Oxalyl Chloride. (n.d.). TCI Chemicals.

- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

- 2-(Trifluoromethyl)

- {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. (n.d.). Organic Syntheses.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. reactionweb.io [reactionweb.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. drexel.edu [drexel.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)benzoyl Chloride

Introduction

2-(Trifluoromethyl)benzoyl chloride is a pivotal reagent in organic synthesis, serving as a cornerstone for the introduction of the 2-(trifluoromethyl)benzoyl moiety in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and the ultimate structure of its derivatives are profoundly influenced by the electronic and steric properties of the trifluoromethyl and chloro-functional groups. A comprehensive understanding of its spectroscopic signature is, therefore, paramount for researchers, scientists, and professionals in drug development to ensure reaction monitoring, quality control, and structural verification.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-(Trifluoromethyl)benzoyl chloride. It is designed to move beyond a simple presentation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic output. The protocols herein are presented as self-validating systems, grounded in established principles of analytical chemistry.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic characteristics of 2-(Trifluoromethyl)benzoyl chloride arise from its distinct structural features: an ortho-disubstituted benzene ring, a highly electron-withdrawing trifluoromethyl (-CF₃) group, and a reactive benzoyl chloride moiety. The interplay of these components dictates the chemical environment of each atom and the molecule's behavior under different analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Trifluoromethyl)benzoyl chloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the influence of the electron-withdrawing substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(Trifluoromethyl)benzoyl chloride is characterized by a complex multiplet in the aromatic region, typically between 7.5 and 8.2 ppm. The four aromatic protons are chemically non-equivalent due to the ortho-disubstitution pattern, leading to distinct signals.

Data Summary: ¹H NMR

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.2 | d | 1H | H6 |

| ~7.8 - 7.9 | t | 1H | H4 |

| ~7.7 - 7.8 | d | 1H | H3 |

| ~7.6 - 7.7 | t | 1H | H5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The assignments are based on the expected electronic effects of the substituents.

Interpretation:

-

H6: This proton is ortho to the carbonyl chloride group, which is strongly electron-withdrawing. This deshielding effect shifts its resonance downfield to the lowest field position. It appears as a doublet due to coupling with H5.

-

H3: This proton is ortho to the trifluoromethyl group, another potent electron-withdrawing group, leading to a downfield shift. It appears as a doublet due to coupling with H4.

-

H4 and H5: These protons are meta to the electron-withdrawing groups and are therefore at a relatively higher field (more shielded) compared to H3 and H6. They both appear as triplets due to coupling with their two respective neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. Due to the lack of readily available, authoritatively assigned experimental spectra, a predicted spectrum is presented below, based on established substituent effects and data from structurally similar compounds.

Predicted Data Summary: ¹³C NMR

| Predicted Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of an acyl chloride is typically found in this region. |

| ~135 | C4 | Aromatic carbon with a proton, influenced by the para benzoyl chloride group. |

| ~133 | C6 | Aromatic carbon with a proton, deshielded by the ortho benzoyl chloride group. |

| ~132 | C1 | Aromatic carbon attached to the benzoyl chloride group, deshielded. |

| ~131 | C5 | Aromatic carbon with a proton, influenced by the meta trifluoromethyl group. |

| ~128 (q) | C2 | Aromatic carbon attached to the -CF₃ group, shows quartet splitting due to coupling with fluorine. |

| ~127 | C3 | Aromatic carbon with a proton, deshielded by the ortho trifluoromethyl group. |

| ~123 (q) | -CF₃ | The carbon of the trifluoromethyl group, exhibits a characteristic quartet due to one-bond coupling with the three fluorine atoms. |

Interpretation:

-

Carbonyl Carbon (C=O): The highly deshielded nature of the carbonyl carbon in an acyl chloride places its resonance at a very low field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive effects of the -COCl and -CF₃ groups. The carbons directly attached to these electron-withdrawing groups (C1 and C2) are significantly deshielded. The carbons ortho and para to these groups also experience deshielding.

-

Fluorine Coupling: A key feature is the splitting of the C2 and -CF₃ signals into quartets due to spin-spin coupling with the three fluorine atoms (¹JCF and ²JCF respectively). This is a definitive indicator of the trifluoromethyl group's presence and position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Trifluoromethyl)benzoyl chloride is dominated by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (Acyl Chloride) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretch |

| ~1315 | Strong | C-F stretch (asymmetric) |

| ~1160 | Strong | C-F stretch (symmetric) |

| ~850 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch: The most prominent peak in the spectrum is the strong absorption around 1780 cm⁻¹. This high frequency for a carbonyl stretch is characteristic of an acyl chloride, where the electronegative chlorine atom increases the bond order of the C=O bond.

-

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds.

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

C-Cl Stretch: The absorption for the carbon-chlorine single bond stretch is found in the fingerprint region, typically around 850 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The mass spectrum of 2-(Trifluoromethyl)benzoyl chloride shows a distinct molecular ion peak and several characteristic fragment ions.

Data Summary: Mass Spectrometry (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 208/210 | Moderate | [M]⁺ (Molecular ion) |

| 173 | High | [M-Cl]⁺ |

| 145 | High | [M-Cl-CO]⁺ or [C₇H₄F₃]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion peak is observed at m/z 208, with a smaller peak at m/z 210 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation is primarily driven by the lability of the acyl chloride group and the stability of the resulting fragments.

-

Loss of Chlorine: The initial and most favorable fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical, forming the highly stable 2-(trifluoromethyl)benzoyl cation at m/z 173. This is often the base peak in the spectrum.

-

Loss of Carbon Monoxide: The 2-(trifluoromethyl)benzoyl cation can then lose a neutral molecule of carbon monoxide (CO) to form the 2-(trifluoromethyl)phenyl cation at m/z 145.

-

Further Fragmentation: Subsequent fragmentation of the 2-(trifluoromethyl)phenyl cation can lead to the loss of a CF₂ radical, resulting in the ion at m/z 95.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended. Given the reactive and moisture-sensitive nature of 2-(Trifluoromethyl)benzoyl chloride, appropriate handling procedures are critical.

Protocol 1: NMR Sample Preparation (for a Moisture-Sensitive Liquid)

-

Glassware Preparation: Ensure all glassware, including the NMR tube, vial, and syringe, are thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice as it is a good solvent for the compound and has well-characterized residual solvent peaks.

-

Sample Handling: All manipulations should be performed under an inert atmosphere, for instance, inside a glove box or using Schlenk line techniques.

-

Sample Preparation: In the inert atmosphere, add approximately 5-10 mg of 2-(Trifluoromethyl)benzoyl chloride to a small, dry vial. Using a dry syringe, add approximately 0.7 mL of anhydrous CDCl₃ to the vial.

-

Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution. Draw the solution into the syringe and carefully transfer it into the NMR tube.

-

Sealing: Securely cap the NMR tube to prevent the ingress of atmospheric moisture.

-

Analysis: Acquire the NMR spectrum promptly after preparation.

Protocol 2: ATR-FTIR Spectroscopy of a Liquid Sample

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) accessory is clean and dry. The crystal surface (commonly diamond or zinc selenide) should be wiped with a soft tissue dampened with a volatile solvent like isopropanol and allowed to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

-

Sample Application: In a well-ventilated fume hood, carefully place a single drop of 2-(Trifluoromethyl)benzoyl chloride directly onto the center of the ATR crystal.

-

Data Acquisition: Initiate the spectral acquisition. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, immediately and thoroughly clean the ATR crystal. Use a soft tissue to wipe away the bulk of the sample, followed by cleaning with a solvent that will dissolve the compound without damaging the crystal.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The most common method for introducing a liquid sample like 2-(Trifluoromethyl)benzoyl chloride into the mass spectrometer is via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

GC Conditions:

-

Injector: A split/splitless injector is typically used, with a temperature of around 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

-

Oven Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is used.

-

Ionization Energy: A standard energy of 70 eV is applied to induce fragmentation.

-

Mass Range: The mass analyzer is set to scan a range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

Source Temperature: The ion source is typically heated to around 230 °C to ensure the sample remains in the gas phase.

-

Conclusion

The spectroscopic data of 2-(Trifluoromethyl)benzoyl chloride provides a detailed and unique fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the electronic environment of the aromatic ring, clearly showing the influence of the electron-withdrawing trifluoromethyl and benzoyl chloride groups. IR spectroscopy confirms the presence of the key functional groups, particularly the characteristic high-frequency carbonyl absorption of the acyl chloride. Mass spectrometry establishes the molecular weight and provides valuable structural information through a predictable fragmentation pattern.

By understanding and applying the analytical principles and protocols outlined in this guide, researchers and scientists can confidently identify, characterize, and utilize 2-(Trifluoromethyl)benzoyl chloride in their synthetic endeavors, ensuring the integrity and quality of their research and development outcomes.

References

-

National Institute of Standards and Technology. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2-(trifluoromethyl)benzoyl chloride, a pivotal reagent in modern organic synthesis. The presence of the trifluoromethyl group at the ortho position introduces a unique interplay of electronic and steric effects that significantly modulate its reactivity towards a range of nucleophiles. This document explores the mechanistic underpinnings of these reactions, offers detailed, field-proven experimental protocols, and presents quantitative data to guide synthetic strategy. The content is structured to provide not just procedural instructions, but a deeper understanding of the causality behind experimental choices, empowering researchers to optimize existing methods and innovate new synthetic pathways.

Introduction: The Unique Physicochemical Profile of 2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoyl chloride (C₈H₄ClF₃O) is a versatile acylating agent employed extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its utility is largely defined by the powerful trifluoromethyl (-CF₃) group, which imparts distinct properties to the parent molecule and its derivatives.[4][5] The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent, which can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to biological targets.[4][6]

The reactivity of 2-(trifluoromethyl)benzoyl chloride in nucleophilic acyl substitution reactions is governed by a delicate balance of two primary factors:

-

Electronic Effect: The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), which withdraws electron density from the benzene ring and, consequently, from the carbonyl carbon.[7][8] This heightened electrophilicity of the carbonyl carbon renders it more susceptible to nucleophilic attack, thus increasing its intrinsic reactivity compared to unsubstituted benzoyl chloride.[7]

-

Steric Effect: The bulky -CF₃ group at the ortho position introduces significant steric hindrance around the carbonyl reaction center.[7][9] This steric impediment can obstruct the trajectory of an incoming nucleophile, potentially decreasing the reaction rate.[7]

The overall reactivity is a consequence of the interplay between this activating electronic effect and the deactivating steric effect, with the dominant factor being dependent on the specific nucleophile and reaction conditions.[7]

Reaction with N-Nucleophiles: Synthesis of N-Aryl Amides

The formation of an amide bond via the reaction of an acyl chloride with an amine is a cornerstone transformation in organic chemistry, particularly in the synthesis of pharmaceutical intermediates.[6][10] 2-(Trifluoromethyl)benzoyl chloride is a key building block for benzamide-containing scaffolds found in many targeted cancer therapies, such as kinase inhibitors.[6]

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion and a proton to yield the stable amide product. A non-nucleophilic base is typically employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[10][11]

Caption: General mechanism for N-aryl amide synthesis.

Standard Protocol for N-Aryl Amide Synthesis

This protocol describes a general method for the acylation of an aromatic amine with 2-(trifluoromethyl)benzoyl chloride.[6]

Materials:

-

Substituted Aniline (1.0 eq)

-

2-(Trifluoromethyl)benzoyl Chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in dichloromethane dropwise.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, quench the reaction by adding deionized water.[6]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by recrystallization or column chromatography.[6]

Troubleshooting and Optimization

Low yields in N-aryl amide synthesis are often attributed to two main challenges:

-

Steric Hindrance: The ortho-trifluoromethyl group can slow the rate of nucleophilic attack by the aryl amine.[9]

-

Hydrolysis: 2-(Trifluoromethyl)benzoyl chloride is highly sensitive to moisture, which leads to the formation of the unreactive 2-(trifluoromethyl)benzoic acid.[9][12]

To overcome these challenges, consider the following:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.[9][12]

-

Catalysis: For less reactive aryl amines (those containing electron-withdrawing groups), the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[9]

-

Biphasic Conditions (Schotten-Baumann): For a wide range of anilines, a biphasic reaction using an aqueous solution of sodium hydroxide can be highly effective.[9]

Caption: Protocol selection based on aryl amine reactivity.

Reaction with O-Nucleophiles: Ester Synthesis

The acylation of alcohols to form esters is a fundamental transformation in organic synthesis.[13] The introduction of the 2-(trifluoromethyl)benzoyl moiety can significantly alter a molecule's properties, making this a valuable reaction in drug discovery.[13]

General Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism, typically facilitated by a base like pyridine or triethylamine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[13][14]

Caption: General mechanism for ester synthesis.

Protocol for Acylation of a Primary Alcohol

This protocol provides a general procedure for the esterification of a primary alcohol.[13]

Materials:

-

Primary Alcohol (1.0 eq)

-

2-(Trifluoromethyl)benzoyl Chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.[13]

-

Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.[13]

-

Slowly add 2-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the stirred solution.[13]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[13]

-

Quench the reaction with 1 M HCl and extract the aqueous layer twice with DCM.[13]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.[13]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by silica gel column chromatography.[13]

Quantitative Data Summary

While specific yield data for a wide range of alcohols with 2-(trifluoromethyl)benzoyl chloride is not extensively published, the following table provides representative yields for analogous acylation reactions, which can serve as a general guideline.[13]

| Substrate (Primary Alcohol) | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | 2,3,4,5-Tetrafluorobenzoyl Chloride | Pyridine | DCM | 2-4 | High |

| 1-Butanol | Benzoyl Chloride | TMEDA | DCM | < 0.5 | >95 |

| 1-Octanol | Acetyl Chloride | Bi(OTf)₃ | MeCN | 1 | 98 |

| 2-Phenylethanol | Benzoyl Chloride | CuO | Neat | 0.5 | 95 |

Reaction with C-Nucleophiles: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for the synthesis of aryl ketones.[15][16] The reaction is typically promoted by a Lewis acid or Brønsted acid catalyst, which activates the acyl chloride to form a highly reactive acylium ion.[15]

Catalyst Comparison

The choice of catalyst is critical for reaction efficiency and selectivity. While traditional Lewis acids like aluminum chloride (AlCl₃) are highly reactive, they often need to be used in stoichiometric amounts and pose challenges in terms of waste management.[15] Modern alternatives, such as solid acids and metal triflates, offer more environmentally benign options.[15]

| Catalyst System | Relative Activity | Catalyst Loading | Reusability | Key Advantages | Key Disadvantages |

| AlCl₃ | Very High | Stoichiometric | No | High reactivity, readily available. | Corrosive, moisture-sensitive, large waste stream. |

| FeCl₃ | High | Stoichiometric | No | Less corrosive than AlCl₃. | Still generates significant waste. |

| Zeolites | Moderate to High | Catalytic | Yes | Reusable, environmentally friendly, shape-selective. | Can suffer from diffusion limitations. |

| Metal Triflates | High | Catalytic | Yes | Water-tolerant, reusable, high activity. | Higher cost compared to traditional Lewis acids. |

Protocol for Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole using aluminum chloride as the catalyst.[7][15]

Materials:

-

2-(Trifluoromethyl)benzoyl Chloride (1.0 eq)

-

Anisole (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.[7][15]

-

Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise.[7][15]

-

After the addition of the acyl chloride, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[7]

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.[7]

-

Separate the organic layer and extract the aqueous layer with DCM.[7]

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Analyze the crude product yield by ¹H NMR spectroscopy or gas chromatography (GC).[7]

Caption: Workflow for Friedel-Crafts acylation.

Conclusion

2-(Trifluoromethyl)benzoyl chloride is a highly valuable reagent whose reactivity is dictated by a nuanced interplay of electronic activation and steric hindrance. A thorough understanding of these principles is paramount for its effective utilization in organic synthesis. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in the development of novel synthetic methodologies and the efficient construction of complex molecules with significant potential in medicinal chemistry and materials science.

References

-

A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride - Benchchem. 7

-

Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates - Benchchem. 6

-

Application Notes: Acylation of Primary Alcohols with 2-(Trifluoromethyl)benzoyl Chloride - Benchchem. 13

-

A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride - Benchchem. 15

-

Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trifluoromethyl)benzoyl Chloride with Primary Amines - Benchchem. 10

-

Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+. 17

-

Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride - Benchchem. 9

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

-

Electrophilic aromatic directing groups - Wikipedia.

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - MDPI.

-

Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.

-

Synthetic method of 2-trifluoromethyl benzamide - Google Patents.

-

Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)benzoyl Chloride Derivatives - Benchchem. 1

-

Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal.

-

7.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts.

-

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 2-(Trifluoromethyl)benzoyl Chloride - Benchchem. 18

-

Nucleophilic Acyl Substitution - BYJU'S.

-

Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride - Benchchem. 12

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI.

-

2-(Trifluoromethyl)benzoyl chloride - the NIST WebBook.

-

Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry.

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing.

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

-

Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers.

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - sioc-journal.cn.

-

Process for preparing substituted benzotrichloride compounds - Google Patents.

-

Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications.

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

-

2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR1 - ChemicalBook.

-

2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem.

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange.

-

2-(Trifluoromethyl)benzoyl chloride - the NIST WebBook.

-

2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 - Sigma-Aldrich.

-

Amines - NCERT.

-

Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride - Benchchem. 19

-

Preferred conformations of benzoyl chloride (planar) and... | Download Scientific Diagram - ResearchGate.

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH.

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 17. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Electronic and steric effects of the trifluoromethyl group in 2-(Trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Electronic and Steric Effects of the Trifluoromethyl Group in 2-(Trifluoromethyl)benzoyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

2-(Trifluoromethyl)benzoyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its utility is derived from the unique and powerful influence of the trifluoromethyl (-CF3) group positioned ortho to the acyl chloride. This guide dissects the profound electronic and steric effects imparted by this substituent, providing a comprehensive understanding of the molecule's reactivity profile. The -CF3 group acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the carbonyl carbon and thereby activating it for nucleophilic attack.[1] Concurrently, its considerable size introduces steric hindrance around the reaction center.[1] The overall reactivity of 2-(trifluoromethyl)benzoyl chloride is a delicate balance of these two opposing forces, a duality that can be harnessed for precise synthetic outcomes. This document provides not only the theoretical underpinnings of these effects but also practical, field-tested protocols for the application and comparative analysis of this versatile building block.

The Trifluoromethyl Group: A Substituent of Strategic Importance

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical properties.[2] When incorporated into a structure like 2-(trifluoromethyl)benzoyl chloride, it imparts a distinct set of characteristics.

Dominant Electronic Effects

The primary electronic influence of the -CF3 group is its strong inductive electron-withdrawing nature (-I effect).[1] This is a direct consequence of the high electronegativity of the three fluorine atoms. This powerful pull of electron density has two major consequences:

-

Activation of the Carbonyl Group: The -I effect extends through the benzene ring to the carbonyl carbon. This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbon, making it a much harder electrophile and, therefore, more susceptible to nucleophilic attack compared to its non-fluorinated analog, benzoyl chloride.[1][3]

-

Modulation of Aromatic System: The electron-withdrawing nature of the -CF3 group alters the electronic properties of the entire aromatic ring, influencing its interactions and subsequent reactions.[2]

Significant Steric Hindrance

While electronically activating, the trifluoromethyl group is also sterically demanding.[1] It is bulkier than a methyl group and its placement at the ortho-position creates a crowded environment around the carbonyl center.[1][2] This steric bulk can physically impede the trajectory of an incoming nucleophile, potentially slowing down the reaction rate.[1] The ultimate reactivity of the molecule is thus a direct result of the interplay between this activating electronic effect and the potentially deactivating steric effect.[1]

Caption: Interplay of electronic and steric effects on reactivity.

Application in the Synthesis of Pharmaceutical Scaffolds

The unique reactivity profile of 2-(trifluoromethyl)benzoyl chloride makes it an invaluable tool for introducing the 2-(trifluoromethyl)benzoyl moiety into complex molecules. This is particularly relevant in the synthesis of kinase inhibitors for cancer therapy, where this group can be a critical part of the pharmacophore that binds to the enzyme's active site.[4] The formation of a stable amide bond via acylation of an amine is a fundamental and robust transformation enabled by this reagent.[4]

Self-Validating Protocol: Synthesis of an N-aryl-2-(trifluoromethyl)benzamide

This protocol provides a general, self-validating method for the acylation of an aromatic amine, a common step in the synthesis of kinase inhibitor backbones.[4] The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC), allowing for real-time assessment of reagent consumption and product formation.

Materials:

-

2-(Trifluoromethyl)benzoyl chloride

-

Aromatic amine (e.g., 4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer[4]

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic amine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, typically higher Rf product spot, indicates a successful reaction.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification & Analysis: The crude product can be purified by recrystallization or column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for N-aryl-2-(trifluoromethyl)benzamide synthesis.

Quantitative Reactivity: A Comparative Study

While the electronic activation is potent, the question of whether it overcomes the steric hindrance is best answered through direct experimental comparison.[1] The following protocol is designed to quantitatively assess the relative reactivity of 2-(trifluoromethyl)benzoyl chloride against the unsubstituted benzoyl chloride in a classic Friedel-Crafts acylation reaction.[1]

Protocol: Parallel Friedel-Crafts Acylation of Anisole

This experiment compares the product yields when anisole is acylated with either 2-(trifluoromethyl)benzoyl chloride or benzoyl chloride under identical conditions.[1] The yield serves as a direct proxy for the overall reactivity of the acylating agent.

Materials:

-

2-(Trifluoromethyl)benzoyl chloride

-

Benzoyl chloride

-

Anisole

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice, 1 M HCl, NaHCO₃, Brine, MgSO₄

Procedure:

-

Parallel Setup: Prepare two identical reaction flasks. To each, add anhydrous DCM and cool to 0 °C.

-

Catalyst Addition: To each flask, carefully add anhydrous AlCl₃ (1.2 equivalents) followed by anisole (1.0 equivalent).

-

Acyl Chloride Addition:

-

To Flask A, add 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) dropwise.

-

To Flask B, add benzoyl chloride (1.1 equivalents) dropwise at the same rate.

-

-

Reaction: Stir both reactions at 0 °C for 1 hour, then at room temperature for 3 hours.

-